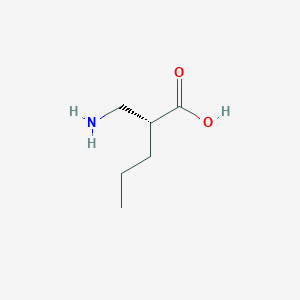

(R)-2-(Aminomethyl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide ®-2-(aminométhyl)pentanoïque, également connu sous le nom de L-leucine, est un acide aminé essentiel qui joue un rôle crucial dans la synthèse des protéines et diverses fonctions métaboliques. Il s'agit d'un des acides aminés à chaîne ramifiée, essentiels à la réparation et à la croissance musculaire. Ce composé est naturellement présent dans de nombreux aliments riches en protéines tels que la viande, les produits laitiers et les légumineuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide ®-2-(aminométhyl)pentanoïque peut être réalisée par plusieurs méthodes. Une approche courante est la synthèse de Strecker, qui implique la réaction d'un aldéhyde avec de l'ammoniac et du cyanure d'hydrogène pour former un α-aminonitrile, suivi d'une hydrolyse pour produire l'acide aminé . Une autre méthode implique l'utilisation de processus enzymatiques, où des enzymes spécifiques catalysent la conversion de molécules précurseurs en acide ®-2-(aminométhyl)pentanoïque.

Méthodes de production industrielle : La production industrielle de l'acide ®-2-(aminométhyl)pentanoïque implique généralement des processus de fermentation utilisant des micro-organismes tels que Corynebacterium glutamicum. Ces micro-organismes sont génétiquement modifiés pour surproduire l'acide aminé, qui est ensuite extrait et purifié pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'acide ®-2-(aminométhyl)pentanoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide aminé peut être oxydé pour former des cétoacides.

Réduction : Les réactions de réduction peuvent convertir le groupe amine en d'autres groupes fonctionnels.

Substitution : Le groupe amine peut être substitué par d'autres groupes par des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Cétoacides.

Réduction : Aminoalcools.

Substitution : Divers acides aminés substitués.

4. Applications de la recherche scientifique

L'acide ®-2-(aminométhyl)pentanoïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de peptides et de protéines.

Biologie : L'acide aminé est essentiel pour étudier la structure et la fonction des protéines.

Médecine : Il est utilisé dans les compléments alimentaires pour soutenir la croissance et la réparation musculaire.

Industrie : Il est utilisé dans la production d'additifs alimentaires et de produits pharmaceutiques

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide ®-2-(aminométhyl)pentanoïque implique son rôle dans la synthèse des protéines. Il active la voie de la cible mammalienne de la rapamycine (mTOR), qui est cruciale pour la croissance cellulaire et la synthèse des protéines. L'acide aminé se lie à des récepteurs et des enzymes spécifiques, facilitant la traduction de l'ARNm en protéines .

Composés similaires :

L-Isoleucine : Un autre acide aminé à chaîne ramifiée avec des fonctions similaires mais des voies métaboliques différentes.

L-Valine : Également un acide aminé à chaîne ramifiée, essentiel au métabolisme musculaire et à la réparation des tissus.

Unicité : L'acide ®-2-(aminométhyl)pentanoïque est unique en raison de son rôle spécifique dans l'activation de la voie mTOR, qui n'est pas aussi fortement influencée par d'autres acides aminés à chaîne ramifiée. Cela le rend particulièrement important pour la synthèse des protéines musculaires et la régulation métabolique .

Applications De Recherche Scientifique

®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of peptides and proteins.

Biology: The amino acid is essential for studying protein structure and function.

Medicine: It is used in nutritional supplements to support muscle growth and repair.

Industry: It is used in the production of food additives and pharmaceuticals

Mécanisme D'action

The primary mechanism of action of ®-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. The amino acid binds to specific receptors and enzymes, facilitating the translation of mRNA into proteins .

Comparaison Avec Des Composés Similaires

L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.

L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.

Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

(2R)-2-(aminomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

Clé InChI |

SPVZHUGRMDRKAC-RXMQYKEDSA-N |

SMILES isomérique |

CCC[C@H](CN)C(=O)O |

SMILES canonique |

CCCC(CN)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)